Cas no 3099-31-8 (3-(Chloromethyl)pyridine)
3-(Chloromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)pyridine
- (pyridin-3-yl)methyl chloride
- 3-Chloromethylpyridine
- Pyridine,3-(chloromethyl)-
- 3-picolyl chloride
- 3-Picolylchloridehydrochloride
- 3-pyridinylmethyl chloride
- 3-Pyridylmethyl chloride
- 5-chloromethylpyridine
- nicotinyl chloride
- FT-0616358
- UNII-8QM5JL9CFT
- BRN 0107714
- CHEMBL3303788
- 3-picolylchloride
- INDINAVIR SULFATE IMPURITY F [EP IMPURITY]
- Q27270905
- SCHEMBL17432
- 3-Picoline, .alpha.-chloro-
- 3-Picoline, alpha-chloro-
- 3-chloromethyl-pyridine
- .beta.-Picoline chloride
- 3-chlormethyl-pyridin
- 3-(chloromethyl)-pyridine
- .alpha.-Chloro-3-picoline
- AM81298
- AB01334617-02
- AB01984
- NCGC00249217-02
- 3099-31-8
- SB54185
- AKOS000270711
- CS-0450840
- PYRIDINE, 3-(CHLOROMETHYL)-
- 3picolylchloride
- 8QM5JL9CFT
- DTXSID7043825
- EN300-34426
- 5-20-05-00534 (Beilstein Handbook Reference)
- A925147
- beta-Picoline chloride
- alpha-Chloro-3-picoline
- NCGC00249217-01
- INDINAVIR SULFATE IMPURITY F (EP IMPURITY)
- STK500350
- 3-ClMeP
- DTXCID5023825
- ALBB-005975
- DB-021701
-
- MDL: MFCD00012818
- Inchi: 1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
- InChI Key: CNQCWYFDIQSALX-UHFFFAOYSA-N
- SMILES: ClCC1C=NC=CC=1
Computed Properties
- Exact Mass: 127.01900
- Monoisotopic Mass: 127.0188769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Boiling Point: 210℃/760mmHg
- PSA: 12.89000
- LogP: 1.82040
3-(Chloromethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029194738-1g |
3-(Chloromethyl)pyridine |
3099-31-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM120592-5g |
3-(Chloromethyl)pyridine |
3099-31-8 | 95% | 5g |
$593 | 2021-08-06 | |
| Chemenu | CM120592-1g |
3-(Chloromethyl)pyridine |
3099-31-8 | 95% | 1g |
$325 | 2023-02-17 | |
| eNovation Chemicals LLC | D162908-5g |
3-(CHLOROMETHYL)PYRIDINE HCl salt |
3099-31-8 | 98% | 5g |
$180 | 2023-05-16 | |
| Enamine | EN300-34426-0.1g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 0.1g |
$29.0 | 2025-03-18 | |
| Enamine | EN300-34426-0.25g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 0.25g |
$32.0 | 2025-03-18 | |
| Enamine | EN300-34426-0.5g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 0.5g |
$42.0 | 2025-03-18 | |
| Enamine | EN300-34426-1.0g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 1.0g |
$55.0 | 2025-03-18 | |
| Enamine | EN300-34426-2.5g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 2.5g |
$113.0 | 2025-03-18 | |
| Enamine | EN300-34426-5.0g |
3-(chloromethyl)pyridine |
3099-31-8 | 95.0% | 5.0g |
$206.0 | 2025-03-18 |
3-(Chloromethyl)pyridine Suppliers
3-(Chloromethyl)pyridine Related Literature
-
A. Ovsyannikov,S. Ferlay,S. E. Solovieva,I. S. Antipin,A. I. Konovalov,N. Kyritsakas,M. W. Hosseini Dalton Trans. 2013 42 9946
-
Jiang-Lin Zhao,Hirotsugu Tomiyasu,Xin-Long Ni,Xi Zeng,Mark R. J. Elsegood,Carl Redshaw,Shofiur Rahman,Paris E. Georghiou,Simon J. Teat,Takehiko Yamato Org. Biomol. Chem. 2015 13 3476
-
C. A. Gunawardana,J. Desper,A. S. Sinha,M. Dakovi?,C. B. Aaker?y Faraday Discuss. 2017 203 371
-
A. Ovsyannikov,M. N. Lang,S. Ferlay,S. E. Solovieva,I. S. Antipin,A. I. Konovalov,N. Kyritsakas,M. W. Hosseini Dalton Trans. 2013 42 116
-
Kang Li,Yu Liu,Cheng Yan,Lei Fu,Shi-Chao Wei,Hai-Ping Wang,Mei Pan,Cheng-Yong Su CrystEngComm 2012 14 3868
Additional information on 3-(Chloromethyl)pyridine
Introduction to 3-(Chloromethyl)pyridine (CAS No. 3099-31-8)
3-(Chloromethyl)pyridine, with the chemical formula C₆H₆ClN and CAS number 3099-31-8, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its chloromethyl functional group attached to a pyridine ring, has garnered considerable attention due to its versatile reactivity and its role in the synthesis of various bioactive molecules. The pyridine moiety, a nitrogen-containing heterocycle, contributes to the compound's unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.
The chloromethyl group in 3-(Chloromethyl)pyridine is particularly noteworthy for its ability to participate in nucleophilic addition reactions, which are fundamental to the construction of more complex molecular structures. This reactivity has been leveraged in the development of pharmaceuticals, agrochemicals, and specialty chemicals. In recent years, advancements in synthetic methodologies have further highlighted the utility of this compound in constructing intricate molecular frameworks.
One of the most compelling aspects of 3-(Chloromethyl)pyridine is its application in the synthesis of drugs targeting neurological disorders. The pyridine ring's ability to interact with biological systems has been exploited to develop ligands for neurotransmitter receptors. For instance, derivatives of 3-(Chloromethyl)pyridine have been investigated as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. The chloromethyl group serves as a handle for further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding affinity and selectivity.
Recent studies have also explored the use of 3-(Chloromethyl)pyridine in the development of antiviral agents. The compound's structural features have been found to mimic natural substrates in viral replication pathways, enabling the design of inhibitors that disrupt viral enzymes. This approach has shown promise in preclinical trials for several RNA viruses, highlighting the compound's potential as a lead molecule in antiviral drug discovery.
In materials science, 3-(Chloromethyl)pyridine has been utilized in the synthesis of polymers and coatings with unique properties. The incorporation of the chloromethyl group into polymer backbones allows for cross-linking reactions, resulting in materials with enhanced thermal stability and mechanical strength. These properties make such polymers suitable for applications in high-performance coatings, adhesives, and composite materials.
The synthesis of 3-(Chloromethyl)pyridine typically involves the chlorination of pyridine derivatives or the reaction of pyridine with formaldehyde under acidic conditions. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing byproduct formation and improving yield. Such improvements are crucial for large-scale production and ensure that pharmaceutical manufacturers can access sufficient quantities of this valuable intermediate.
From a regulatory perspective, 3-(Chloromethyl)pyridine is subject to standard chemical safety protocols due to its reactivity. While it is not classified as a hazardous material under typical usage conditions, proper handling procedures must be followed to ensure worker safety and environmental protection. Storage conditions should be controlled to prevent degradation or unwanted side reactions.
The future prospects for 3-(Chloromethyl)pyridine are promising, with ongoing research exploring new synthetic routes and applications. The integration of computational chemistry and machine learning techniques is accelerating the discovery of novel derivatives with enhanced biological activity. These tools are being used to predict the behavior of 3-(Chloromethyl)pyridine analogs in biological systems, guiding the design of next-generation therapeutics.
In conclusion, 3-(Chloromethyl)pyridine (CAS No. 3099-31-8) is a versatile intermediate with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop innovative solutions in medicine and industry. As research continues to uncover new uses for this compound, its importance is expected to grow further.
3099-31-8 (3-(Chloromethyl)pyridine) Related Products
- 6959-48-4(3-(Chloromethyl)pyridine hydrochloride)
- 112739-36-3(4-(Chloromethyl)-3-methylpyridine)
- 106651-81-4(5-(Chloromethyl)-2-methylpyridine hydrochloride)
- 158876-83-6(3-(Chloromethyl)-5-methylpyridine)
- 52426-66-1(5-(Chloromethyl)-2-methylpyridine)
- 41711-38-0(3,5-Bis(chloromethyl)pyridine)
- 1465-19-6(3-(Chloromethyl)-4-methylpyridine hydrochloride)
- 3099-50-1(3-(Trichloromethyl)pyridine)
- 38070-81-4(3,4-Bis(chloromethyl)pyridine)
- 1007089-84-0(3-Chloromethyl-5-methylpyridine Hydrochloride)